molecular formula C33H33F3N4O5 B585099 PD-123319-d6 Bis(Trifluoroacetic Acid Salt) Salt Hydrate CAS No. 1346603-57-3

PD-123319-d6 Bis(Trifluoroacetic Acid Salt) Salt Hydrate

Cat. No.: B585099
CAS No.: 1346603-57-3
M. Wt: 628.682
InChI Key: ODNCUUDQKVCVBG-KAFWKXDNSA-N
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Description

PD-123319-d6 Bis(Trifluoroacetic Acid Salt) Salt Hydrate: is a deuterated form of PD-123319, which is a potent and selective antagonist of the angiotensin II subtype-2 receptor (AT2R). This compound is often used in scientific research to study the role of AT2 receptors in various physiological and pathological processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of PD-123319-d6 Bis(Trifluoroacetic Acid Salt) Salt Hydrate involves multiple steps, starting with the deuteration of the dimethylamino group. The key steps include:

    Deuteration: The dimethylamino group is deuterated using deuterated methyl iodide.

    Formation of the Imidazopyridine Core: The imidazopyridine core is synthesized through a series of condensation reactions involving appropriate precursors.

    Acylation: The imidazopyridine core is acylated with diphenylacetyl chloride.

    Formation of the Trifluoroacetic Acid Salt: The final product is obtained by treating the compound with trifluoroacetic acid to form the bis(trifluoroacetic acid) salt.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of automated reactors, precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: PD-123319-d6 Bis(Trifluoroacetic Acid Salt) Salt Hydrate primarily undergoes:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the dimethylamino group.

    Acylation Reactions: The imidazopyridine core can undergo acylation reactions with various acyl chlorides.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydride and deuterated methyl iodide are used under anhydrous conditions.

    Acylation: Reagents like diphenylacetyl chloride are used in the presence of a base such as triethylamine.

Major Products:

    Substitution Reactions: The major products are deuterated analogs of the original compound.

    Acylation Reactions: The major products are acylated derivatives of the imidazopyridine core.

Scientific Research Applications

PD-123319-d6 Bis(Trifluoroacetic Acid Salt) Salt Hydrate is widely used in scientific research, including:

    Chemistry: Used as a reference standard in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

    Biology: Employed in studies investigating the role of AT2 receptors in cellular signaling and physiological processes.

    Medicine: Utilized in preclinical studies to explore the therapeutic potential of AT2 receptor antagonists in treating cardiovascular diseases.

    Industry: Applied in the development of new pharmaceuticals targeting the renin-angiotensin system

Mechanism of Action

PD-123319-d6 Bis(Trifluoroacetic Acid Salt) Salt Hydrate exerts its effects by selectively binding to and antagonizing the angiotensin II subtype-2 receptor (AT2R). This receptor is involved in various physiological processes, including vasodilation, anti-inflammatory responses, and tissue repair. By blocking AT2R, the compound modulates these processes, making it a valuable tool in research on cardiovascular and inflammatory diseases .

Comparison with Similar Compounds

    PD-123319: The non-deuterated form of the compound, also an AT2 receptor antagonist.

    Losartan: Another AT2 receptor antagonist used clinically to treat hypertension.

    Valsartan: A widely used AT2 receptor antagonist with similar therapeutic applications.

Uniqueness: PD-123319-d6 Bis(Trifluoroacetic Acid Salt) Salt Hydrate is unique due to its deuterated dimethylamino group, which enhances its stability and allows for more precise analytical studies in mass spectrometry and NMR spectroscopy .

Properties

CAS No.

1346603-57-3

Molecular Formula

C33H33F3N4O5

Molecular Weight

628.682

IUPAC Name

(6S)-1-[[4-[bis(trideuteriomethyl)amino]-3-methylphenyl]methyl]-5-(2,2-diphenylacetyl)-6,7-dihydro-4H-imidazo[4,5-c]pyridine-6-carboxylic acid;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C31H32N4O3.C2HF3O2/c1-21-16-22(14-15-26(21)33(2)3)18-34-20-32-25-19-35(28(31(37)38)17-27(25)34)30(36)29(23-10-6-4-7-11-23)24-12-8-5-9-13-24;3-2(4,5)1(6)7/h4-16,20,28-29H,17-19H2,1-3H3,(H,37,38);(H,6,7)/t28-;/m0./s1/i2D3,3D3;

InChI Key

ODNCUUDQKVCVBG-KAFWKXDNSA-N

SMILES

CC1=C(C=CC(=C1)CN2C=NC3=C2CC(N(C3)C(=O)C(C4=CC=CC=C4)C5=CC=CC=C5)C(=O)O)N(C)C.C(=O)(C(F)(F)F)O

Synonyms

(6S)-1-[[4-(Dimethylamino-d6)-3-methylphenyl]methyl]-5-(2,2-diphenylacetyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic Acid Bis(trifluoroacetate) Salt Hydrate;  (S)-(+)-PD 123319-d6 Bis(trifluoroacetate) Salt Hydrate; 

Origin of Product

United States

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